N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
“N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide” (PTO) is a molecular compound that has garnered significant attention in the fields of pharmaceuticals and medicine due to its unique properties. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of PTO is C20H23N3O4S, and it has a molecular weight of 401.48. The structure of PTO is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen .Scientific Research Applications
Catalytic Activity and Organic Synthesis
A notable area of application for compounds similar to N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is in catalysis and organic synthesis. For instance, the use of oxalamide derivatives as ligands in copper-catalyzed coupling reactions showcases their utility in enhancing the efficiency of chemical syntheses. One study highlights a copper-catalyzed coupling reaction of (hetero)aryl chlorides with amides using Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide, demonstrating the catalyst's effectiveness in facilitating reactions involving less reactive aryl chlorides (De, Yin, & Ma, 2017). Similarly, a study on the copper-catalyzed coupling of terminal alkynes with aryl halides identified N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand, underscoring the potential of oxalamide derivatives in facilitating diverse chemical reactions (Chen, Li, Xu, & Ma, 2023).
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-9-11-18(12-10-15)28(26,27)23-13-5-8-17(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXWFCGZUEJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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